Foliamenthic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)/b8-6+,9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFMBDDFGPDMMD-RFSWUZDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Advanced Methodologies for Structural Elucidation of Foliamenthoic Acid and Its Derivatives
Extraction and Isolation Protocols from Biological Matrices
The extraction and isolation of foliamenthoic acid and its derivatives from plant materials involve several steps aimed at separating these compounds from the complex biological matrix. The specific protocols may vary depending on the plant source and the target compounds.
Anarrhinum orientale as a Source
Anarrhinum orientale has been identified as a source of dimeric foliamenthoic acid derivatives. The aerial parts of Anarrhinum orientale have been subjected to extraction using methanol (B129727). This process yields a crude extract containing a variety of compounds, including iridoid glucosides and dimeric foliamenthoic acid derivatives. Subsequent purification steps are necessary to isolate the individual compounds. These steps typically involve chromatographic techniques. plantaedb.comwikipedia.orgthegoodscentscompany.com Research on Anarrhinum orientale has led to the isolation of new dimeric foliamenthoic acid derivatives, such as (2E,6E)-8-{[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxy}-2,6-dimethylocta-2,6-dienoic acid (compound 3) and (2E,6E)-8-{[(2E,6E)-8-acetoxy-2,6-dimethylocta-2,6-dienoyl]oxy}-2,6-dimethylocta-2,6-dienoic acid (compound 4). plantaedb.comwikipedia.orgthegoodscentscompany.com
Nymphoides indica as a Source
Nymphoides indica is another botanical source from which foliamenthoic acid and its derivatives have been isolated. Phytochemical investigations of N. indica leaf extracts have revealed the presence of foliamenthoic acid (compound 14) and 6,7-dihydrofoliamenthoic acid methyl ester (compound 15), alongside other compound classes like fatty acids, seco-iridoids, and flavonoids. nih.goveuropa.eufishersci.cathegoodscentscompany.com The extraction process for N. indica has involved various solvents and chromatographic methods. For instance, sequential extraction with solvents of increasing polarity, followed by flash chromatography and semi-preparative HPLC-DAD-MS, has been employed to isolate pure compounds. nih.gov Different fractions, such as the n-hexane, ethyl acetate (B1210297), and n-butanol fractions, have been analyzed for their constituents. nih.govnih.gov
Other Botanical Sources
Beyond Anarrhinum orientale and Nymphoides indica, foliamenthoic acid has been reported in other plant species. It has been isolated in small quantities from Tongling white ginger. Furthermore, foliamenthoic acid is found as a component of foliamenthin, a secoiridoid derivative present in Menyanthes trifoliata. The presence of foliamenthoic acid and its derivatives in diverse plant genera highlights their distribution across different plant families.
Spectroscopic and Spectrometric Techniques for Structural Assignment
The structural elucidation of foliamenthoic acid and its derivatives relies heavily on advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the isolated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural determination of natural products, including foliamenthoic acid and its derivatives. Both 1D and 2D NMR experiments are crucial for assigning the complete structure of these compounds. plantaedb.comnih.govthegoodscentscompany.com Analysis of ¹H NMR and ¹³C NMR spectra provides information about the types of protons and carbons present, their chemical environments, and their hybridization states. plantaedb.comnih.gov Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish proton-proton and proton-carbon connectivities, allowing for the mapping of the molecular skeleton and the placement of substituents. plantaedb.comnih.gov For example, extensive NMR analysis was used to elucidate the structures of the dimeric foliamenthoic acid derivatives isolated from Anarrhinum orientale. plantaedb.comwikipedia.orgthegoodscentscompany.com Similarly, 1D and 2D NMR spectroscopic methods were essential for the structure elucidation of foliamenthoic acid and 6,7-dihydrofoliamenthoic acid methyl ester isolated from Nymphoides indica. thegoodscentscompany.com
Mass Spectrometry (MS) Characterization
Mass Spectrometry (MS) provides complementary information to NMR spectroscopy, primarily regarding the molecular weight and fragmentation pattern of the isolated compounds. This technique is vital for confirming the molecular formula and identifying characteristic fragments that aid in structural elucidation. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass of the molecular ion, providing a precise molecular formula. plantaedb.com Fragmentation patterns obtained from MS experiments (e.g., MS/MS or MS³) can reveal the substructures present in the molecule and how they are connected. plantaedb.com Semi-preparative HPLC-DAD-MS systems have been utilized in the isolation and characterization of compounds from Nymphoides indica, where mass spectral data provided the molecular ion information necessary for structural elucidation. nih.gov The combination of NMR and MS data is typically required for the unambiguous assignment of the structures of novel or complex foliamenthoic acid derivatives. plantaedb.comwikipedia.orgthegoodscentscompany.comnih.govthegoodscentscompany.com
Isolated Compounds and Characteristics
The following table summarizes some of the foliamenthoic acid derivatives isolated from the discussed botanical sources and their key characteristics as reported in the literature.
| Compound Name | Source | Molecular Formula | Key Spectroscopic/Spectrometric Data Used |
| Foliamenthoic acid | Nymphoides indica | C₁₀H₁₆O₃ | NMR, MS nih.govthegoodscentscompany.com |
| (2E,6E)-8-{[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxy}-2,6-dimethylocta-2,6-dienoic acid | Anarrhinum orientale | C₂₀H₃₀O₅ | NMR, MS plantaedb.comwikipedia.orgthegoodscentscompany.com |
| (2E,6E)-8-{[(2E,6E)-8-acetoxy-2,6-dimethylocta-2,6-dienoyl]oxy}-2,6-dimethylocta-2,6-dienoic acid | Anarrhinum orientale | C₂₂H₃₂O₆ | NMR, MS plantaedb.comwikipedia.orgthegoodscentscompany.com |
| 6,7-dihydrofoliamenthoic acid methyl ester | Nymphoides indica | C₁₁H₂₀O₃ | NMR, MS nih.govthegoodscentscompany.com |
| Foliamenthin | Menyanthes trifoliata | C₂₆H₃₆O₁₂ |
Advanced Chiroptical Spectroscopy Approaches
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are powerful tools for determining the absolute configuration and conformational analysis of chiral molecules. nih.gov These methods analyze the differential absorption or rotation of left and right circularly polarized light by a chiral sample. rsc.orgbeilstein-journals.org
While these techniques are widely applied in natural product chemistry for structural elucidation and absolute configuration assignment, specific detailed studies focusing solely on foliamenthoic acid using these advanced chiroptical methods were not prominently found in the search results. One study mentions the use of ECD data in determining the absolute configurations of novel sesquiterpene lactones, highlighting the application of this technique in structural elucidation of natural products. researchgate.net Another publication discusses the use of quantum chemical TDDFT calculated and experimental ECD spectra to define the absolute configuration of a compound, illustrating a common approach in chiroptical spectroscopy for structural determination. acs.org The sensitivity of chiroptical spectroscopic features, particularly VCD, to both chirality and conformations of chiral molecules is also recognized. mdpi.com
The absence of specific detailed findings on foliamenthoic acid in the context of advanced chiroptical spectroscopy in the provided results suggests that either such studies are not widely published or were not captured by the specific search queries used.
Chromatographic Separation Strategies for Foliamenthoic Acid Isolation
Chromatographic methods are indispensable for the isolation and purification of natural products from complex matrices. Various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC), are routinely employed. bnmv.ac.in
Foliamenthoic acid has been isolated from plant extracts using chromatographic techniques. One study on Nymphoides indica describes the isolation of foliamenthoic acid and other compounds using flash chromatography followed by semi-preparative HPLC-DAD-MS. uantwerpen.be This indicates that a combination of chromatographic methods is often necessary to obtain pure compounds. The process involved initial flash chromatography of different fractions (methanolic, ethyl acetate, chloroform, and n-butanol extracts), followed by analysis of subfractions by TLC and HPLC profiling to select those for semi-preparative HPLC isolation. uantwerpen.be Different gradients of acetonitrile (B52724) and water (with formic acid) were used in the semi-preparative HPLC depending on the fraction being purified. uantwerpen.bemdpi.comnih.gov
While the search results confirm the use of HPLC for the isolation of foliamenthoic acid uantwerpen.be, detailed parameters solely focused on optimizing the separation specifically for foliamenthoic acid across different matrices or comparing various chromatographic methods exclusively for its isolation were not extensively detailed. General applications of HPLC for separating organic acids and other plant compounds are well-documented, often utilizing reverse-phase C18 columns and gradient elution with mobile phases containing acetonitrile or methanol and an acidic aqueous component. mdpi.comnih.govfrontiersin.org GC is also a common technique for the analysis of acidic compounds, often requiring sample preparation steps like solid-phase extraction (SPE) for isolation. nih.govnih.gov
The isolation of foliamenthoic acid alongside other natural products suggests that its separation is typically part of a broader phytochemical investigation, employing standard chromatographic workflows tailored to the properties of the compounds present in the specific plant extract.
Table 1: Chromatographic Conditions Mentioned in Relation to Compound Isolation
| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Application Context | Source |
| Flash Chromatography | Silica gel | Gradient from n-hexane over methylene (B1212753) chloride to methanol | Initial fractionation of plant extracts | uantwerpen.be |
| Semi-preparative HPLC | Reverse-phase C18 | Acetonitrile/Water gradients | Isolation of pure compounds from subfractions | uantwerpen.be |
| Analytical HPLC | Reverse-phase C18 | Methanol/Formic acid in water gradient | Analysis and profiling of fractions, method validation | mdpi.com |
| GC/MS | HP-5MS, BPX70 | Not specified | Analysis of acidic herbicides, fatty acid amides | nih.govnih.gov |
| TLC | Silica gel | n-butanol/glacial acetic acid/water | Profiling and analysis of fractions | bnmv.ac.in |
Investigative Research on Biological and Pharmacological Activities of Foliamenthoic Acid: Mechanistic Insights
Antiviral Activity Research
Research has explored the antiviral potential of compounds, including dimeric foliamenthoic acid derivatives, isolated from natural sources such as Anarrhinum orientale. These investigations have primarily focused on the inhibition of key viral enzymes essential for replication.
Hepatitis C Virus (HCV) NS3/4A Protease Inhibition Studies
Studies have evaluated the inhibitory effects of dimeric foliamenthoic acid derivatives and other related compounds from Anarrhinum orientale against the Hepatitis C Virus (HCV) NS3/4A protease. This enzyme is crucial for processing the viral polyprotein into mature proteins necessary for viral replication acs.orgnih.govacs.orgnih.gov. In one study, four new compounds, including dimeric foliamenthoic acid derivatives (compounds 3 and 4), along with a known compound (5), were tested for their ability to inhibit the HCV protease acs.orgnih.gov. Compounds 1 and 5 demonstrated moderate inhibitory activity, while compounds 2 and 3 showed weak effects acs.orgnih.gov.
| Compound | Source | HCV Protease Inhibition Activity |
| 6′-O-cinnamoylmussaenosidic acid (1) | Anarrhinum orientale | Moderate |
| 6′-O-cinnamoyl-8-O-(6′′′-O-cinnamoylglucopyranosyl)mussaenosidic acid (2) | Anarrhinum orientale | Weak |
| (2E,6E)-8-{[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxy}-2,6-dimethylocta-2,6-dienoic acid (3) (Dimeric Foliamenthoic Acid Derivative) | Anarrhinum orientale | Weak |
| (2E,6E)-8-{[(2E,6E)-8-acetoxy-2,6-dimethylolocta-2,6-dienoyl]oxy}-2,6-dimethylocta-2,6-dienoic acid (4) (Dimeric Foliamenthoic Acid Derivative) | Anarrhinum orientale | Not specified in snippets |
| 8-O-cinnamoylmussaenosidic acid (5) | Anarrhinum orientale | Moderate |
Note: Activity for compound 4 was not specified in the provided search snippets regarding HCV protease inhibition.
Selectivity Profiles towards Viral Proteases
Investigations into the antiviral activity of these compounds have also considered their selectivity. The observed inhibition was directed towards the viral protease (HCV NS3/4A) acs.orgnih.govznaturforsch.comanticorps-enligne.frdntb.gov.uaresearchgate.net.
Absence of Human Serine Protease Inhibition
Importantly, testing revealed no inhibitory activity of these compounds, including the dimeric foliamenthoic acid derivatives, on human serine proteases acs.orgnih.govcu.edu.eg. This lack of inhibition against human serine proteases may indicate a degree of selectivity towards the viral protease, which is a desirable characteristic for potential antiviral agents to minimize off-target effects acs.orgnih.govnih.govwikipedia.org.
Proposed Molecular Mechanisms of Antiviral Action
A computational docking study was conducted to explore the potential molecular mechanisms underlying the observed inhibitory activity of the active compounds against the HCV protease acs.orgnih.govresearchgate.net. This study aimed to formulate a hypothetical mechanism for their interaction with the enzyme acs.orgnih.govresearchgate.net. The docking analysis of one compound (compound 2, although the image caption in researchgate.net refers to different compounds by number) suggested hydrogen bonding interactions with amino acid residues His57 and Ser139, which are part of the catalytic triad (B1167595) of the HCV NS3/4A enzyme researchgate.net. These interactions are considered fundamental to the enzyme's activity and are strictly related to the inhibition process researchgate.net.
Alpha-Glucosidase Inhibitory Mechanisms
Foliamenthoic acid has also been investigated for its potential inhibitory effects on alpha-glucosidase, an enzyme involved in carbohydrate digestion. Inhibiting alpha-glucosidase can help regulate postprandial blood glucose levels dergipark.org.trmdpi.comnih.gov.
In Vitro Inhibition Potency and Efficacy
Studies have indicated that Foliamenthoic acid exhibits alpha-glucosidase inhibition in vitro chemfaces.comuantwerpen.be. In one phytochemical and pharmacological investigation of Nymphoides indica leaf extracts, Foliamenthoic acid (identified as compound 14) was among the isolated compounds that showed alpha-glucosidase inhibition chemfaces.comuantwerpen.be. While the study confirmed the presence of this activity for Foliamenthoic acid alongside other compounds (7, 9, 11, 13, and 15), specific quantitative data such as an IC50 value for isolated Foliamenthoic acid was not provided in the available snippets chemfaces.comuantwerpen.be. The study on N. indica extracts and fractions showed mild to moderate alpha-glucosidase inhibitory activity, with the ethyl acetate (B1210297) fraction showing the maximum inhibition among fractions tested, but this data is for the mixture, not isolated foliamenthoic acid uantwerpen.be.
Structure-Activity Relationship (SAR) Correlates for Alpha-Glucosidase Inhibition
Investigations into the biological activities of compounds isolated from Nymphoides indica have revealed that Foliamenthoic acid exhibits alpha-glucosidase inhibition. invivochem.cnuni.lunih.gov Alpha-glucosidase is an enzyme involved in the hydrolysis of carbohydrates, and its inhibition is a strategy for managing postprandial hyperglycemia. nih.govekb.eg
In studies evaluating compounds from N. indica, Foliamenthoic acid (identified as compound 14) demonstrated inhibitory activity against alpha-glucosidase. invivochem.cnuni.lunih.gov Alongside Foliamenthoic acid, other compounds isolated from the same source, such as seco-iridoids (e.g., 6″,7″-dihydro-7-epiexaltoside, compound 7), flavonoids (e.g., 3,7-di-O-methylquercetin-4'-O-β-glucoside, compound 9; 3,7-di-O-methylquercetin, compound 11), and ferulic acid (compound 13), as well as 6,7-dihydroFoliamenthoic acid methyl ester (compound 15), also showed alpha-glucosidase inhibitory activity. invivochem.cnuni.lunih.gov
While the alpha-glucosidase inhibitory activity of Foliamenthoic acid has been reported, detailed structure-activity relationship (SAR) correlates specifically for Foliamenthoic acid were not extensively described in the provided research. SAR studies generally aim to understand how modifications to a compound's chemical structure influence its biological activity. Although SAR analysis has been conducted for alpha-glucosidase inhibitors from other compound classes like flavonoids and hydantoin (B18101) derivatives, the specific structural features of Foliamenthoic acid contributing to its inhibitory effect require further detailed investigation. nih.govekb.eg
Antiprotozoal Activity Research
Research on the biological activities of compounds isolated from Nymphoides indica has also included the investigation of antiprotozoal effects. uni.lunih.gov In one study, compound 9, identified as 3,7-di-O-methylquercetin-4'-O-β-glucoside, demonstrated mild antiprotozoal activities against several protozoal parasites. invivochem.cnuni.lunih.gov
The protozoa against which compound 9 showed activity include Trypanosoma brucei, Leishmania infantum, and Trypanosoma cruzi. invivochem.cnuni.lunih.gov Foliamenthoic acid (compound 14) was isolated in the same study, but the antiprotozoal activity was specifically attributed to compound 9, a flavonoid glycoside, and not to Foliamenthoic acid. invivochem.cnuni.lunih.gov
Activity against Trypanosoma brucei
Compound 9 (3,7-di-O-methylquercetin-4'-O-β-glucoside), isolated from Nymphoides indica, was evaluated for its activity against Trypanosoma brucei. invivochem.cnuni.lunih.gov Trypanosoma brucei is the causative agent of Human African Trypanosomiasis (sleeping sickness).
Compound 9 exhibited activity against Trypanosoma brucei with an IC50 value of 8 μM. invivochem.cnuni.lunih.gov This finding indicates that this specific flavonoid glycoside possesses inhibitory effects against T. brucei in vitro. While Foliamenthoic acid was isolated from the same plant source, the reported activity against Trypanosoma brucei in these studies was attributed to compound 9. invivochem.cnuni.lunih.gov Research on other natural compounds, such as phenolic acids and other flavonoids, has also shown activity against Trypanosoma brucei, highlighting the potential of natural products in the search for new antitrypanosomal agents.
Here is a summary of the antiprotozoal activity of Compound 9:
| Compound | Protozoa Species | IC50 (μM) |
| 3,7-di-O-methylquercetin-4'-O-β-glucoside | Trypanosoma brucei | 8 |
| 3,7-di-O-methylquercetin-4'-O-β-glucoside | Leishmania infantum | 32 |
| 3,7-di-O-methylquercetin-4'-O-β-glucoside | Trypanosoma cruzi | 30 |
Activity against Leishmania infantum
Research on the isolated constituents of Nymphoides indica has investigated antiprotozoal activities. fluoroprobe.com In one study, mild antiprotozoal activity against Leishmania infantum was observed, but this activity was attributed to compound 9, identified as 3,7-di-O-methylquercetin-4'-O-β-glucoside, a flavonoid. fluoroprobe.com Compound 9 showed an IC50 value of 32 μM against Leishmania infantum. fluoroprobe.com Specific activity against Leishmania infantum for isolated foliamenthoic acid (compound 14) was not reported in this study as being significant for this specific parasite, with the mild antiprotozoal effect highlighted for compound 9. fluoroprobe.com
Activity against Trypanosoma cruzi
Similar to the findings for Leishmania infantum, investigations into the antiprotozoal activity of Nymphoides indica constituents also examined effects against Trypanosoma cruzi. fluoroprobe.com Mild activity against Trypanosoma cruzi was observed for compound 9 (3,7-di-O-methylquercetin-4'-O-β-glucoside), with an IC50 value of 30 μM. fluoroprobe.com The primary research source identifies compound 9 as exhibiting this mild antiprotozoal effect, not foliamenthoic acid (compound 14). fluoroprobe.com
Mechanistic Investigations into Antiprotozoal Effects
While general mechanisms of antiprotozoal agents involve targeting essential parasite pathways such as folic acid synthesis or damaging DNA, specific mechanistic investigations into the potential antiprotozoal effects of foliamenthoic acid have not been detailed in the available research. The study on Nymphoides indica primarily focused on identifying compounds with activity, and the mild antiprotozoal effects observed were linked to a different compound (compound 9). fluoroprobe.com Therefore, the specific mechanisms by which foliamenthoic acid might exert any indirect or synergistic antiprotozoal effects as part of a crude extract, or its own direct mechanisms if any were to be found in future research, remain to be elucidated.
Antioxidant Activity Research
Extracts from Nymphoides indica, the plant from which foliamenthoic acid is isolated, have demonstrated antioxidant activity. fluoroprobe.com This suggests that the plant contains compounds with the capacity to counteract oxidative stress. fluoroprobe.com Foliamenthoic acid is one of the monoterpenoids present in these extracts. fluoroprobe.com
Cellular Antioxidant Defense Mechanisms
Detailed research specifically investigating how foliamenthoic acid influences cellular antioxidant defense mechanisms is not available in the provided search results. Studies on antioxidant compounds often explore their effects on enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, or their ability to protect against lipid peroxidation. However, such specific mechanistic studies focusing on isolated foliamenthoic acid were not found.
Antidiabetic Activity Research (Beyond Alpha-Glucosidase)
Research on Nymphoides indica extracts has indicated antidiabetic potential, including the inhibition of alpha-glucosidase. fluoroprobe.com Foliamenthoic acid (compound 14) was identified as one of the compounds showing alpha-glucosidase inhibition. fluoroprobe.com
Data on Alpha-Glucosidase Inhibition by N. indica Constituents:
| Compound | Activity |
| Compound 7 (6″,7″-dihydro-7-epiexaltoside) | α-glucosidase inhibition |
| Compound 9 (3,7-di-O-methylquercetin-4'-O-β-glucoside) | α-glucosidase inhibition |
| Compound 11 (3,7-di-O-methylquercetin) | α-glucosidase inhibition |
| Compound 13 (Ferulic acid) | α-glucosidase inhibition |
| Compound 14 (Foliamenthoic acid) | α-glucosidase inhibition |
| Compound 15 (6,7-dihydroFoliamenthoic acid methyl ester) | α-glucosidase inhibition |
Note: This table is based on the findings reported in the research on Nymphoides indica extracts, indicating which isolated compounds showed alpha-glucosidase inhibition. fluoroprobe.com
Beyond alpha-glucosidase inhibition, other mechanisms contributing to antidiabetic effects can include improving insulin (B600854) sensitivity, modulating carbohydrate and lipid metabolism, and protecting pancreatic beta-cells. However, specific research detailing the effects of isolated foliamenthoic acid on these broader antidiabetic mechanisms was not found in the provided information. The reported antidiabetic activity of the N. indica extract may be a result of the combined effects of various constituents, including the alpha-glucosidase inhibitory activity of foliamenthoic acid and other compounds. fluoroprobe.com
Antiglycation Activity Profiles
Studies on Nymphoides indica leaf extracts, which contain foliamenthoic acid, have indicated antiglycation activity. uni.luuni.luuni.luinvivochem.cn In one investigation, while foliamenthoic acid (compound 14) was isolated from N. indica, the antiglycation activity was specifically demonstrated by other compounds also isolated from the extracts: 6″,7″-dihydro-7-epiexaltoside (compound 7), 3-O-methylquercetin-7-O-β-glucoside (compound 10), and 6,7-dihydroFoliamenthoic acid methyl ester (compound 15). uni.luuni.luinvivochem.cn These compounds showed varying degrees of antiglycation activity with IC50 values of 0.36 mM, 0.42 mM, and 0.61 mM, respectively. uni.luuni.luinvivochem.cn
Other Glucose Metabolism Modulatory Effects
Foliamenthoic acid has demonstrated inhibitory effects on α-glucosidase. uni.luuni.luinvivochem.cnnih.gov This activity was observed in studies investigating the phytochemical and pharmacological properties of Nymphoides indica leaf extracts. uni.luuni.lu Alongside foliamenthoic acid (compound 14), other compounds isolated from these extracts, including 6″,7″-dihydro-7-epiexaltoside (compound 7), 3,7-di-O-methylquercetin-4'-O-β-glucoside (compound 9), 3,7-di-O-methylquercetin (compound 11), ferulic acid (compound 13), and 6,7-dihydroFoliamenthoic acid methyl ester (compound 15), also showed α-glucosidase inhibition. uni.luuni.luinvivochem.cn
Other Pharmacological Activities and Their Underlying Biological Processes
Extracts derived from Nymphoides species, known to contain foliamenthoic acid among other compounds, have been reported to possess a range of other biological activities. uni.lunih.govchemspider.comthegoodscentscompany.comnih.gov
Anticonvulsant Potential and Neurobiological Pathways
Pharmacological studies, both in vivo and in vitro, on Nymphoides species have indicated anticonvulsant activity. uni.lunih.govchemspider.comthegoodscentscompany.comnih.gov Foliamenthoic acid is listed as one of the bioactive compounds isolated from these plants. uni.lunih.govchemspider.comthegoodscentscompany.comnih.gov While the extracts have shown effects against convulsion models, detailed neurobiological pathways specifically attributed to foliamenthoic acid in this context are not extensively described in the provided research. uni.luthegoodscentscompany.com
Hepatoprotective Effects and Cellular Protective Mechanisms
Nymphoides species extracts containing foliamenthoic acid have also been claimed to exhibit hepatoprotective effects. uni.lunih.govchemspider.comthegoodscentscompany.comnih.gov Research on these extracts suggests protective activities, though the specific cellular protective mechanisms mediated directly by foliamenthoic acid have not been detailed in the provided information. uni.lunih.gov
Biosynthetic Pathways and Precursor Chemistry of Foliamenthoic Acid
Enzymatic Pathways in Anarrhinum orientale and Nymphoides indica
Foliamenthoic acid is present in the aerial parts of Anarrhinum orientale eurogentec.comacs.orgebi.ac.ukdntb.gov.uaznaturforsch.comacs.orgd-nb.info and has also been isolated from the leaf extracts of Nymphoides indica researchgate.netsocfindoconservation.co.idnih.gov. It is characterized as a monoterpenoid researchgate.netsocfindoconservation.co.idnih.gov and described as a linear oxidized derivative of geraniol (B1671447) frontiersin.org.
While the complete, specific enzymatic pathway leading to foliamenthoic acid in Anarrhinum orientale and Nymphoides indica has not been fully elucidated in the available literature, studies on related compounds and general terpenoid biosynthesis provide insights into potential mechanisms. Monoterpenoids are typically synthesized from geranyl diphosphate (B83284) (GPP), a 10-carbon precursor. GPP is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the central five-carbon building blocks of terpenoids researchgate.netnih.govlibretexts.orgmdpi.comresearchgate.net. These precursors are generated through two distinct pathways in plants: the mevalonic acid (MVA) pathway, primarily located in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, found in plastids researchgate.netnih.govlibretexts.orgresearchgate.net. Monoterpenes are predominantly synthesized via the MEP pathway libretexts.org.
Geraniol, identified as a precursor to foliamenthoic acid frontiersin.org, is a monoterpenol derived from GPP through the action of terpene synthases frontiersin.orgmdpi.com. Further modifications of geraniol, such as oxidation, are required to form foliamenthoic acid. Research involving the expression of cytochrome P450 enzymes CYP76C4 and CYP76B6 in Nicotiana benthamiana resulted in the detection of oxidized geraniol derivatives, including foliamenthoic acid frontiersin.org. This suggests that similar cytochrome P450 enzymes may play a role in the enzymatic conversion of geraniol or related intermediates to foliamenthoic acid in Anarrhinum orientale and Nymphoides indica. However, the specific enzymes involved and the precise sequence of reactions in these particular plant species require further investigation.
Dimeric foliamenthoic acid derivatives have also been isolated from Anarrhinum orientale, indicating further enzymatic modifications and coupling reactions can occur after the formation of the monomeric acid eurogentec.comacs.orgebi.ac.ukdntb.gov.uaacs.org.
Precursor Incorporation Studies (e.g., Terpenoid Precursors)
Precursor incorporation studies, which involve feeding isotopically labeled compounds to plants or plant cultures and tracking their incorporation into the target molecule, are valuable for elucidating biosynthetic pathways. For terpenoids, common precursors used in such studies include labeled forms of acetate (B1210297) (feeding into the MVA pathway) and pyruvate (B1213749) or glyceraldehyde-3-phosphate (feeding into the MEP pathway), as well as labeled IPP, DMAPP, or GPP researchgate.netnih.govlibretexts.orgmdpi.comresearchgate.net.
While the general principles of terpenoid precursor incorporation are well-established researchgate.netnih.govlibretexts.orgmdpi.comresearchgate.net, specific detailed studies on the incorporation of labeled precursors directly into foliamenthoic acid within Anarrhinum orientale or Nymphoides indica were not prominently featured in the examined literature. The identification of geraniol as a precursor to foliamenthoic acid frontiersin.org implies that precursors feeding into the monoterpenoid biosynthesis pathway (likely the MEP pathway, leading to GPP and subsequently geraniol) would be relevant to foliamenthoic acid formation. Further research utilizing labeled precursors is needed to definitively map the biosynthetic route and identify specific intermediates in Anarrhinum orientale and Nymphoides indica.
Genetic and Transcriptomic Analyses of Biosynthetic Enzymes
Genetic and transcriptomic analyses are powerful tools for identifying genes encoding biosynthetic enzymes and understanding their regulation. Transcriptomic analysis involves studying the complete set of RNA transcripts in a cell or tissue under specific conditions, providing insights into gene expression levels. plos.orgnih.govnih.govfrontiersin.org
Transcriptomic analysis has been applied to study secondary metabolite biosynthesis in various plants, including investigations into fatty acid biosynthesis and flavonoid biosynthesis plos.orgnih.govnih.govfrontiersin.org. While transcriptomic studies have been conducted on Anarrhinum pubescens, a species related to Anarrhinum orientale, these studies focused on metabolic profiling and genetic assessment, identifying various metabolites including iridoid glycosides, but specific transcriptomic analysis directly targeting the genes involved in foliamenthoic acid biosynthesis in Anarrhinum orientale or Nymphoides indica was not explicitly detailed in the search results d-nb.inforesearchgate.netresearchgate.net.
Synthetic Methodologies and Chemical Modifications of Foliamenthoic Acid
Total Synthesis Approaches to Foliamenthoic Acid
As a natural monoterpenoid, foliamenthoic acid is believed to originate biosynthetically from common terpene precursors. The universal precursors in terpene biosynthesis are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net These C5 units are condensed by prenyltransferases to form linear prenyl diphosphates, such as the C10 precursor geranyl diphosphate (GPP). researchgate.net Foliamenthoic acid, being a C10 compound with an oxidized terminal methyl group (to a primary alcohol which is then oxidized to a carboxylic acid) and a hydroxyl group at the other terminus, is likely derived from the oxidative metabolism of a precursor like geraniol (B1671447) or geranic acid, which are themselves products of GPP metabolism. frontiersin.orgfrontiersin.org While detailed de novo total synthesis routes for foliamenthoic acid from simple, non-terpenoid starting materials are not extensively described in the provided literature, its biosynthesis from GPP represents a natural synthetic pathway.
Some chemical syntheses involving foliamenthoic acid or its derivatives have been reported starting from related terpene structures. For instance, (2E,6E)-8-acetoxy-2,6-dimethylocta-2,6-dienoic acid has been converted to foliamenthoic acid using potassium carbonate in a methanol (B129727)/water solvent system. molaid.com This reaction involves the hydrolysis of the acetate (B1210297) ester to yield the free hydroxyl group, representing a synthetic step from a protected derivative to the target compound.
Semisynthetic Derivatization Strategies
Semisynthetic strategies involving foliamenthoic acid often focus on modifying the naturally occurring compound or its closely related natural derivatives. Research has identified several such derivatives, particularly from plant sources. For example, dimeric foliamenthoic acid derivatives have been isolated from Anarrhinum orientale. studylib.netscispace.comacs.orgacs.org These dimeric structures represent a natural modification where two units of foliamenthoic acid or a related structure are linked, likely through esterification.
Another identified derivative is 6,7-dihydrofoliamenthoic acid methyl ester, isolated from Nymphoides indica. researchgate.netbocsci.comresearchgate.net This compound shows a reduction of one of the double bonds (specifically between C6 and C7) and esterification of the carboxylic acid group with a methyl group. This suggests that hydrogenation and esterification are potential chemical transformations relevant to foliamenthoic acid chemistry, occurring naturally or achievable through semisynthetic methods.
The isolation of these natural derivatives highlights potential avenues for semisynthetic exploration, where foliamenthoic acid isolated from natural sources could be chemically transformed (e.g., esterification, reduction, oxidation, conjugation) to yield novel compounds with altered properties.
Design and Synthesis of Analogues for Enhanced Bioactivity
The study of natural product derivatives and analogues is a common approach in medicinal chemistry to explore structure-activity relationships and potentially enhance biological activity or alter pharmacokinetic properties. In the case of foliamenthoic acid, research into its natural derivatives has provided insights into potential bioactivity.
Dimeric foliamenthoic acid derivatives isolated from Anarrhinum orientale have been investigated for their inhibitory effects on the Hepatitis C virus (HCV) NS3/4A protease. scispace.comacs.orgacs.org This research exemplifies the study of foliamenthoic acid analogues, where structural variations (in this case, dimerization) are correlated with biological activity. While specific details on the design and synthesis of a wide range of synthetic analogues solely based on the foliamenthoic acid scaffold are not extensively detailed in the provided information, the study of these natural dimers serves as a basis for understanding how modifications to the foliamenthoic acid structure can influence biological interactions.
The identification of 6,7-dihydrofoliamenthoic acid methyl ester as a natural compound also suggests that modifications like double bond reduction and esterification are relevant structural changes that could be explored in the design and synthesis of synthetic analogues. researchgate.netbocsci.comresearchgate.net
Research in related areas, such as the modification of other monoterpenoids or natural acids, often involves strategies like esterification of the carboxylic acid, modification or protection of the hydroxyl group, and alterations to the double bonds (e.g., hydrogenation, epoxidation) to create a library of analogues for biological screening. researchgate.netresearchgate.netnih.gov While direct examples of the systematic design and synthesis of a large library of synthetic foliamenthoic acid analogues for enhanced bioactivity are not detailed in the provided search results, the study of its natural derivatives demonstrates the potential for such investigations.
Computational Chemistry and Chemoinformatics in Foliamenthoic Acid Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the protein or receptor) when a complex is formed. This method aims to predict the binding affinity and the type of interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur between the molecules.
HCV Protease Docking Studies and Binding Affinity Prediction
Foliamenthoic acid derivatives have been investigated for their potential inhibitory activity against the Hepatitis C virus (HCV) NS3/4A protease, a key enzyme for viral replication. Computational docking studies have been employed to explore the hypothetical mechanism by which these compounds might inhibit the enzyme. These studies involve docking the isolated compounds, including dimeric foliamenthoic acid derivatives, against the active site of the HCV protease to understand their binding modes and predict their affinity acs.orgnih.govscispace.comcu.edu.egcu.edu.eg.
Research indicates that certain foliamenthoic acid derivatives exhibit moderate to weak inhibitory effects on HCV protease acs.orgnih.gov. Computational docking has been used to visualize the interactions, such as hydrogen bonds, between these compounds and amino acid residues within the protease's active site. For instance, docking studies have shown interactions with residues that are part of the catalytic triad (B1167595) of the NS3/4A enzyme, suggesting a potential role in the inhibition process researchgate.net.
Other Target Protein Interaction Modeling
While the primary focus in the provided search results is on HCV protease, molecular docking can be applied to model the interaction of foliamenthoic acid with other target proteins. This involves preparing the 3D structures of both foliamenthoic acid and the target protein, followed by simulating their binding poses and evaluating the binding energy. This approach is widely used in drug discovery to screen potential ligands against various biological targets researchgate.netd-nb.info.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations are used to observe the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational changes of a protein upon ligand binding, the stability of the ligand-protein complex, and the dynamics of the interactions plos.orggalaxyproject.orgresearchgate.net. While specific detailed MD simulation data solely focused on foliamenthoic acid were not extensively present in the search results, MD simulations are a standard follow-up to docking studies to assess the stability of predicted binding poses and gain a more realistic view of the interaction in a dynamic environment researchgate.netmdpi.com. This technique can reveal how foliamenthoic acid and its derivatives behave within the binding site over time, including fluctuations and rearrangements that docking alone cannot capture researchgate.net.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of the electronic structure, properties, and reactivity of molecules. These calculations, based on quantum mechanics, can determine parameters such as molecular orbitals, charge distribution, and reaction pathways researchgate.netplos.orgnih.govwikipedia.orgd-nb.info. For foliamenthoic acid, quantum chemical methods could be applied to calculate its optimized molecular geometry, electrostatic potential surface, and other electronic descriptors. This information is valuable for understanding the compound's chemical behavior and its potential to interact with biological targets. While direct examples of quantum chemical calculations specifically on foliamenthoic acid were not prominent in the search results, these methods are fundamental in computational chemistry for characterizing small molecules researchgate.netplos.orgnih.govwikipedia.orgd-nb.info.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activities. By developing statistical models, QSAR can predict the activity of new or untested compounds based on their molecular descriptors ajchem-a.comajchem-a.commdpi.comimist.manih.govmdpi.com. For foliamenthoic acid derivatives, QSAR studies could be performed using a series of these compounds with known biological activities (e.g., HCV protease inhibition) to identify the molecular features that are crucial for their activity. This would involve calculating various descriptors for each compound and building a model that relates these descriptors to the observed activity mdpi.comimist.manih.govmdpi.com. Such a model could then be used to predict the activity of novel foliamenthoic acid analogs before their synthesis and testing.
In Silico Screening for Novel Foliamenthoic Acid Derivatives
In silico screening involves the computational evaluation of large libraries of compounds to identify potential drug candidates with desired properties or activity against a specific target d-nb.infoajchem-a.comajchem-a.commdpi.comcabidigitallibrary.orgjapsonline.com. This approach can be used to search for novel foliamenthoic acid derivatives with improved predicted activity or ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By using computational methods like molecular docking and QSAR models, researchers can virtually screen databases of compounds or design and evaluate novel analogs of foliamenthoic acid d-nb.infoajchem-a.comajchem-a.commdpi.comcabidigitallibrary.orgjapsonline.com. This allows for the prioritization of promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery process. High-throughput in silico screening of databases like PubChem has been successfully used to identify potential inhibitors for targets like HCV NS3/4A protease ajchem-a.comajchem-a.com.
Advanced Analytical Methodologies for Detection and Quantification of Foliamenthoic Acid
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and semi-volatile organic compounds, including organic acids. HPLC is frequently employed for purity determination of Foliamenthoic acid standards bidepharm.comctdbase.orgfishersci.cafluoroprobe.com. Developing a robust and reliable HPLC method for Foliamenthoic acid involves optimizing several parameters to achieve adequate separation, sensitivity, and accuracy.
For the analysis of organic acids like Foliamenthoic acid, reversed-phase HPLC is commonly employed. C18 stationary phases are a popular choice due to their versatility and ability to retain compounds based on their hydrophobicity. The presence of a carboxylic acid group in Foliamenthoic acid means that the pH of the mobile phase will significantly influence its retention and peak shape on a reversed-phase column. Operating at a pH below the pKa of the carboxylic acid will suppress ionization, leading to better retention and separation. Mixed-mode stationary phases, which offer both reversed-phase and ion-exchange interactions, could also be considered for optimizing the separation of Foliamenthoic acid, especially from other ionizable compounds in a complex sample matrix. Optimization typically involves evaluating different column chemistries and dimensions.
The mobile phase in reversed-phase HPLC for organic acids typically consists of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). The aqueous buffer is essential for controlling the pH and providing ionic strength. Common buffer salts include phosphates or acetates. The concentration and ratio of the organic modifier are adjusted to achieve optimal retention and separation of Foliamenthoic acid from co-eluting compounds. Gradient elution, where the mobile phase composition changes over time, can be beneficial for separating samples containing a wide range of compounds with varying polarities. The flow rate of the mobile phase affects the separation efficiency and analysis time and requires optimization to achieve the desired resolution and peak shape.
The selection of a detector for HPLC analysis of Foliamenthoic acid depends on the compound's properties and the required sensitivity. Given the presence of double bonds in its structure, Foliamenthoic acid is likely to have a chromophore that allows for detection using a UV/Vis detector. The optimal detection wavelength would need to be determined by scanning the UV spectrum of Foliamenthoic acid. Mass Spectrometry (MS) detection, particularly LC-MS, offers high sensitivity and selectivity, providing molecular weight information and fragmentation patterns that aid in identification and accurate quantification, even in complex matrices. Refractive Index (RI) detection is a universal detection method but is less sensitive and not suitable for gradient elution. Tuning detector parameters, such as wavelength for UV/Vis or ionization settings for MS, is crucial for maximizing the signal-to-noise ratio and ensuring accurate results.
A validated HPLC method for Foliamenthoic acid must demonstrate adequate sensitivity, selectivity, and reproducibility. Sensitivity is assessed by determining the limit of detection (LOD) and limit of quantification (LOQ), which represent the lowest concentrations that can be detected and reliably quantified, respectively. Selectivity ensures that the method can accurately measure Foliamenthoic acid in the presence of other components in the sample matrix, including impurities and excipients. Reproducibility (precision) is evaluated by performing replicate analyses of quality control samples and assessing the variability in the results, typically expressed as relative standard deviation (RSD). Accuracy, linearity, and robustness are also critical parameters assessed during method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While Foliamenthoic acid itself may not be sufficiently volatile for direct GC analysis due to its carboxylic acid and hydroxyl groups, it can be analyzed by GC-MS after chemical derivatization to form more volatile derivatives. Derivatization methods such as silylation, esterification, or acetylation can be employed to convert polar functional groups into less polar, more volatile forms. GC-MS is particularly useful for analyzing complex mixtures and identifying Foliamenthoic acid based on its retention time and characteristic mass fragmentation pattern. This approach has been used for the analysis of organic acids and has been mentioned in the context of analyzing "foliamenthoic acid derivatives".
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) is an analytical technique that separates compounds based on their charge-to-mass ratio and electrophoretic mobility in an electric field within a narrow capillary. CE is well-suited for the analysis of charged molecules, including organic acids, which can be separated in various CE modes such as capillary zone electrophoresis (CZE). The carboxylic acid group in Foliamenthoic acid allows it to be ionized, making it amenable to CE analysis. While specific applications of CE for Foliamenthoic acid were not found in the provided search results, CE offers potential advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption. Method development in CE involves optimizing parameters such as the composition and pH of the background electrolyte, applied voltage, and capillary temperature.
Sample Preparation and Matrix Effects in Biological and Environmental Samples
Analyzing foliamenthoic acid in biological and environmental matrices presents significant challenges due to the inherent complexity and diversity of these samples. Effective sample preparation is a critical step to isolate the analyte of interest from interfering substances, concentrate it, and make it compatible with the chosen analytical technique.
Sample preparation strategies for biological samples (e.g., plasma, urine, tissues) often involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove proteins, lipids, and other macromolecules that can interfere with analysis. For environmental samples (e.g., water, soil, sediment), methods may include solvent extraction, SPE, or digestion steps, depending on the sample matrix and the target analyte's properties. For solid environmental samples like soil or sediment, acid digestion might be employed to extract analytes. Green extraction techniques are also being explored to minimize solvent usage and improve efficiency.
Despite sample preparation, matrix effects remain a significant concern, particularly in techniques like LC-MS/MS. Matrix effects refer to the influence of co-eluting compounds from the sample matrix on the ionization efficiency of the target analyte, leading to signal suppression or enhancement. These effects can significantly impact the accuracy and precision of quantitative analysis. For example, phospholipids in biological samples are known to cause significant ion suppression in electrospray ionization. In plant extracts, phenolic compounds can also contribute to matrix effects.
Mitigating matrix effects is crucial for reliable quantification. Strategies include optimizing chromatographic separation to resolve the analyte from interfering matrix components, improving sample cleanup procedures, and using appropriate calibration methods. Matrix-matched calibration curves, where standards are prepared in blank matrix extracts, can compensate for systematic matrix effects. The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for compensating for matrix effects and variations during sample preparation and analysis, provided the internal standard behaves similarly to the analyte throughout the method. However, even with SIL-IS, isotopic effects, particularly with deuterium labeling, can sometimes lead to differential elution or ionization compared to the analyte, necessitating careful selection and validation of the internal standard.
Recovery studies are performed to evaluate the efficiency of the sample preparation method and the impact of matrix effects. Recovery is typically assessed by spiking blank matrix samples with known concentrations of the analyte before and after sample preparation and comparing the analytical responses. Recoveries can vary depending on the analyte, matrix, and preparation method. For instance, analyte recoveries from spiked plant leaf extracts ranged from 67% to 87% in one study.
Environmental Fate and Ecotoxicological Implications of Foliamenthoic Acid
Environmental Persistence and Degradation Pathways
Information specifically detailing the environmental persistence and degradation pathways of foliamenthoic acid is limited in the available literature. One source explicitly states that no data is available regarding the persistence and degradability of foliamenthoic acid. biocrick.com
Abiotic Degradation Mechanisms (Photolysis, Hydrolysis)
Specific data on the abiotic degradation mechanisms of foliamenthoic acid, such as photolysis and hydrolysis, were not found in the consulted sources. While hydrolysis is mentioned in the context of iridoid glycosides releasing their aglycones through enzymatic or non-enzymatic acidic processes, this information does not directly detail the abiotic hydrolysis of foliamenthoic acid itself. frontiersin.orgnih.gov
Biotic Degradation Mechanisms (Microbial Transformation)
Information regarding the microbial transformation of foliamenthoic acid is scarce. General discussions on the metabolic fate of iridoids in microorganisms exist dokumen.pubscribd.com, and insects have been observed to degrade iridoids frontiersin.orgnih.govfrontiersin.org. However, specific detailed research findings on the microbial degradation pathways of foliamenthoic acid were not identified in the search results.
Environmental Distribution and Partitioning Behavior
Soil Adsorption and Mobility Studies
No specific studies or data tables detailing the soil adsorption and mobility of foliamenthoic acid were found in the reviewed literature.
Aquatic System Distribution (Water, Sediment, Biota)
Foliamenthoic acid has been isolated from aquatic plants belonging to the genus Nymphoides. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This indicates its presence within the biota of aquatic systems where these plants grow. However, specific data on the concentration or distribution of foliamenthoic acid in the water or sediment components of these systems were not found.
Atmospheric Transport Considerations
Information regarding the atmospheric transport of foliamenthoic acid was not available in the consulted sources.
Based on the available search results, detailed scientific data specifically on the environmental fate and ecotoxicological implications of the chemical compound "Foliamenthoic acid," as required by the provided outline, could not be found.
While "Foliamenthoic acid" is mentioned as a known compound involved in plant metabolism and as a reference substance researchgate.netfluoroprobe.comscribd.com, and a Safety Data Sheet exists with limited toxicological information stating "No data available" for acute toxicity and skin corrosion/irritation biocrick.com, there are no detailed research findings or data tables available in the search results pertaining to its bioaccumulation potential in ecological systems or its toxicity to aquatic or terrestrial organisms.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the specified outline and content inclusions focusing solely on the environmental fate and ecotoxicological implications of Foliamenthoic acid based on the current search results.
Without specific data on Foliamenthoic acid's behavior and effects in the environment, a detailed discussion of its bioaccumulation potential, ecotoxicological risk assessment, and toxicity to various organisms cannot be provided. Generic information about environmental fate or ecotoxicology of other compounds or general testing methods, while found in the search results fishersci.comsigmaaldrich.comchemsafetypro.comsdu.edu.cnnih.govnih.govoecd.orgnih.govnih.goveuropa.euunep.org, falls outside the strict instruction to focus solely on "Foliamenthoic acid".
Due to this lack of specific, publicly available data for the requested topics concerning Foliamenthoic acid, the article cannot be generated as specified.
Conclusions and Future Directions in Foliamenthoic Acid Research
Summary of Key Academic Contributions
Academic research has established Foliamenthoic acid as a naturally occurring monoterpenoid. thegoodscentscompany.comwikipedia.orgfishersci.ca It has been successfully isolated from the aerial parts and leaves of several plants, including Nymphoides indica, Crescentia cujete, and Anarrhinum orientale. thegoodscentscompany.comwikipedia.orgthegoodscentscompany.comnih.govnih.govbldpharm.compharmaffiliates.comnih.gov Structural analysis has also revealed its presence as a component within terpene-conjugated secoiridoid glycosides. chemsrc.com
Key biological activities have been observed for Foliamenthoic acid and its derivatives. Studies have demonstrated that Foliamenthoic acid exhibits α-glucosidase inhibition activity in vitro. thegoodscentscompany.com Furthermore, dimeric derivatives of Foliamenthoic acid isolated from Anarrhinum orientale have shown inhibitory effects against the Hepatitis C virus (HCV) NS3/4A protease. nih.govpharmaffiliates.comnih.gov Specifically, compounds like (2E,6E)-8-{[(2E,6E)-8-acetoxy-2,6-dimethylocta-2,6-dienoyl]oxy}-2,6-dimethylocta-2,6-dienoic acid have been identified as exhibiting moderate activity against this viral protease. nih.gov
Table 1: Summary of Observed Activities of Foliamenthoic Acid and Derivatives
| Compound | Source Plant(s) | Observed Activity |
| Foliamenthoic acid | Nymphoides indica, Crescentia cujete, Anarrhinum orientale | α-glucosidase inhibition |
| Dimeric Foliamenthoic acid derivatives (e.g., specific structural isomers) | Anarrhinum orientale | HCV NS3/4A protease inhibition |
Unexplored Research Avenues and Gaps in Current Knowledge
Despite the initial academic contributions, there are notable gaps in the current understanding of Foliamenthoic acid. Some sources indicate that comprehensive scientific data detailing the full spectrum of its constituents in various plant sources remains limited. thegoodscentscompany.comthegoodscentscompany.com This suggests a need for more in-depth phytochemical profiling across different plant species where Foliamenthoic acid is found.
Furthermore, while its presence in plants and some in vitro activities have been documented, the biological relevance and occurrence of Foliamenthoic acid in vivo have not yet been fully demonstrated, particularly in the context of monoterpenol oxidative metabolism. fishersci.ca Understanding its metabolic fate and role within living organisms is crucial for assessing its potential physiological effects. The detailed biosynthesis pathway of Foliamenthoic acid and its dimeric derivatives also represents an area ripe for further investigation.
Potential for Advanced Translational Research and Applications
The observed biological activities of Foliamenthoic acid and its derivatives suggest potential avenues for advanced translational research and applications. The α-glucosidase inhibitory activity of Foliamenthoic acid indicates a potential role in managing conditions related to glucose metabolism, such as diabetes. thegoodscentscompany.com Further research is needed to explore this potential and the underlying mechanisms.
The inhibitory activity of dimeric Foliamenthoic acid derivatives against the HCV NS3/4A protease highlights their potential in the development of antiviral therapies, specifically targeting Hepatitis C virus infection. nih.govpharmaffiliates.comnih.gov Translational research could focus on optimizing the structure-activity relationship of these derivatives, evaluating their efficacy in relevant biological models, and conducting detailed studies on their mechanism of action, potentially including further computational docking studies to understand their interaction with the protease enzyme. nih.gov The presence of Foliamenthoic acid in plants used in traditional medicine systems also warrants further investigation to validate and understand the scientific basis of these traditional uses. nih.govbldpharm.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
